2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves an optimized coupling reaction yielding several hybrid compounds . The structures of intermediates and final molecules were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . More detailed information about the molecular structure might be found in specific scientific literature .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a C–N bond-forming reaction of a-bromocarboxylic compound and a 5-membered x-lactam ring was carried out under catalysis by powdered copper (I) oxide .Mechanism of Action
Target of Action
Related compounds have been shown to interact withcalcium channels , specifically Cav 1.2 (L-type) channels .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction results in changes in cellular activity, potentially leading to the compound’s observed effects.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes , suggesting good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The compound has been found to have potent anticonvulsant properties, showing broad-spectrum activity in widely accepted animal seizure models . It also demonstrated effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate plays a significant role in biochemical reactions, particularly in protein cross-linking and modification. This compound interacts with enzymes, proteins, and other biomolecules through covalent bonding, which can alter their structure and function. For instance, this compound can react with lysine residues on proteins, leading to the formation of stable amide bonds . This interaction is crucial in various biochemical applications, including the development of bioconjugates and the study of protein-protein interactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of specific enzymes involved in cell signaling, leading to altered cellular responses . Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to active sites of enzymes, thereby inhibiting their activity and altering metabolic pathways . Furthermore, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and the accumulation or depletion of certain metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells are essential for its function and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it interacts with biomolecules and exerts its effects . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-11(10-6-4-3-5-7-10)14(18)19-15-12(16)8-9-13(15)17/h3-7,11H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWNOLJBQYLUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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